molecular formula C12H16BrNO B5180391 N-(4-bromophenyl)-2-methylpentanamide

N-(4-bromophenyl)-2-methylpentanamide

Cat. No. B5180391
M. Wt: 270.17 g/mol
InChI Key: XXFSEOBBVPLWPM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methylpentanamide, also known as Brorphine, is a synthetic opioid drug that has recently gained attention in the research community due to its potential applications in the field of pain management. Brorphine is a derivative of the popular opioid drug, fentanyl, and is structurally similar to other synthetic opioids such as carfentanil and sufentanil. In

Mechanism of Action

N-(4-bromophenyl)-2-methylpentanamide acts on the mu-opioid receptor in the brain and spinal cord, leading to the activation of downstream signaling pathways that result in the inhibition of pain signaling. N-(4-bromophenyl)-2-methylpentanamide also has the potential to cause respiratory depression and other side effects commonly associated with opioid drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-2-methylpentanamide are similar to other synthetic opioids, including analgesia, sedation, and respiratory depression. N-(4-bromophenyl)-2-methylpentanamide has also been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-2-methylpentanamide in lab experiments is its high potency and selectivity for the mu-opioid receptor, which allows for precise manipulation of the opioid system. However, N-(4-bromophenyl)-2-methylpentanamide is a highly potent and dangerous drug, and its use requires strict safety protocols and precautions.

Future Directions

Future research on N-(4-bromophenyl)-2-methylpentanamide could focus on its potential applications in pain management, as well as its effects on the immune system and other physiological systems. Additionally, further studies could investigate the potential for abuse and addiction associated with N-(4-bromophenyl)-2-methylpentanamide, as well as the development of new analogs with improved safety profiles.

Synthesis Methods

The synthesis method of N-(4-bromophenyl)-2-methylpentanamide involves the reaction of 4-bromobenzaldehyde with 2-methylpentanone in the presence of sodium borohydride and acetic acid. The resulting intermediate is then reacted with methylamine to yield the final product, N-(4-bromophenyl)-2-methylpentanamide. This synthesis method has been optimized to produce N-(4-bromophenyl)-2-methylpentanamide in high yields with high purity.

Scientific Research Applications

N-(4-bromophenyl)-2-methylpentanamide has potential applications in the field of pain management due to its high potency and selectivity for the mu-opioid receptor. Mu-opioid receptors are responsible for mediating the analgesic effects of opioids, and N-(4-bromophenyl)-2-methylpentanamide has been shown to be highly effective in reducing pain in animal models. Additionally, N-(4-bromophenyl)-2-methylpentanamide has been shown to have a longer duration of action than other synthetic opioids, making it a promising candidate for sustained pain relief.

properties

IUPAC Name

N-(4-bromophenyl)-2-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFSEOBBVPLWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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